molecular formula C14H13IN2O B2616463 N-(4-amino-2-methylphenyl)-2-iodobenzamide CAS No. 926221-18-3

N-(4-amino-2-methylphenyl)-2-iodobenzamide

Cat. No. B2616463
M. Wt: 352.175
InChI Key: LHGGKKMRBRXVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-methylphenyl)-2-iodobenzamide, also known as AMPIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. AMPIB belongs to the class of iodinated benzamides, which are known for their ability to bind to dopamine receptors in the brain. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-amino-2-methylphenyl)-2-iodobenzamide involves the conversion of 2-iodobenzoic acid to the corresponding acid chloride, which is then reacted with 4-amino-2-methylaniline to form the target compound.

Starting Materials
2-iodobenzoic acid, thionyl chloride, 4-amino-2-methylaniline, triethylamine, diethyl ether, sodium bicarbonate, wate

Reaction
2-iodobenzoic acid is reacted with thionyl chloride in the presence of triethylamine and diethyl ether to form the corresponding acid chloride., The acid chloride is then reacted with 4-amino-2-methylaniline in the presence of triethylamine and diethyl ether to form the target compound., The crude product is purified by recrystallization from ethanol., The final product is obtained as a white solid.

Mechanism Of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2-iodobenzamide involves its ability to bind to dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By binding to dopamine receptors, N-(4-amino-2-methylphenyl)-2-iodobenzamide can modulate the activity of dopamine in the brain, which can have a variety of effects on behavior and physiology.

Biochemical And Physiological Effects

N-(4-amino-2-methylphenyl)-2-iodobenzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, N-(4-amino-2-methylphenyl)-2-iodobenzamide has been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(4-amino-2-methylphenyl)-2-iodobenzamide is its ability to bind to dopamine receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders. Additionally, its anti-inflammatory effects could make it useful in the treatment of inflammatory diseases. However, there are also limitations to using N-(4-amino-2-methylphenyl)-2-iodobenzamide in lab experiments. For example, its low yield could make it difficult to produce in large quantities, and its potential side effects are not well understood.

Future Directions

There are many potential future directions for research on N-(4-amino-2-methylphenyl)-2-iodobenzamide. One area of interest is in the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, N-(4-amino-2-methylphenyl)-2-iodobenzamide's anti-inflammatory effects could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to understand the potential side effects of N-(4-amino-2-methylphenyl)-2-iodobenzamide and to develop strategies to mitigate them.

Scientific Research Applications

N-(4-amino-2-methylphenyl)-2-iodobenzamide has been studied extensively for its potential use in medical research. One of the main applications of N-(4-amino-2-methylphenyl)-2-iodobenzamide is in the field of neurology, where it has been shown to bind to dopamine receptors in the brain. This makes it a potential candidate for the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGGKKMRBRXVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methylphenyl)-2-iodobenzamide

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